molecular formula C9H10BrFO B1529081 1-Bromo-2-(ethoxymethyl)-4-fluorobenzene CAS No. 1704065-12-2

1-Bromo-2-(ethoxymethyl)-4-fluorobenzene

Cat. No. B1529081
CAS RN: 1704065-12-2
M. Wt: 233.08 g/mol
InChI Key: BPZKXKVVSCWVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Bromo-2-(ethoxymethyl)-4-fluorobenzene” is a chemical compound with the molecular formula C9H11BrO . It has a molecular weight of 215.09 . The IUPAC name for this compound is 1-bromo-2-(ethoxymethyl)benzene .

Scientific Research Applications

Electrolyte Additive for Lithium-Ion Batteries

1-Bromo-2-(ethoxymethyl)-4-fluorobenzene analogs have been investigated for their potential use in lithium-ion batteries. For instance, 4-bromo-2-fluoromethoxybenzene (BFMB), a compound with a similar structure, was studied as a novel bi-functional electrolyte additive. It was found to electrochemically polymerize to form a protective polymer film on the electrode, preventing voltage rise during overcharging, and enhance thermal stability without impacting the battery's normal cycle performance (Zhang Qian-y, 2014).

Synthesis of Fluorinated Compounds

The compound and its derivatives have been used in the synthesis of various fluorinated aromatic compounds, which are important in the development of pharmaceuticals and agrochemicals. Studies on the electrochemical fluorination of halobenzenes, including compounds similar to 1-Bromo-2-(ethoxymethyl)-4-fluorobenzene, have helped understand the mechanisms and improve the yields of desired fluorinated products (Hirohide Horio et al., 1996).

properties

IUPAC Name

1-bromo-2-(ethoxymethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-2-12-6-7-5-8(11)3-4-9(7)10/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZKXKVVSCWVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(ethoxymethyl)-4-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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